Ethylenediaminetetraacetic acid trisodium salt dihydrate

描述

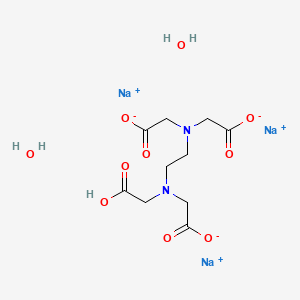

Ethylenediaminetetraacetic acid trisodium salt dihydrate is a chemical compound with the formula C10H13N2Na3O8·2H2O. It is a derivative of ethylenediaminetetraacetic acid, a widely used chelating agent that binds to metal ions. This compound is particularly effective in binding to divalent and trivalent metal ions, making it useful in various applications, including industrial, medical, and scientific research.

准备方法

Synthetic Routes and Reaction Conditions

Ethylenediaminetetraacetic acid trisodium salt dihydrate is synthesized by neutralizing ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the trisodium salt dihydrate form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature, pH, and concentration to ensure high yield and purity. The final product is often crystallized and dried to obtain the dihydrate form.

化学反应分析

Types of Reactions

Ethylenediaminetetraacetic acid trisodium salt dihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions

The compound reacts with metal ions such as calcium, magnesium, iron, and copper under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water, which helps dissolve both the compound and the metal ions.

Major Products Formed

The major products formed from the reactions of this compound are metal-EDTA complexes. These complexes are highly stable and soluble in water, making them useful in various applications, including water treatment and analytical chemistry.

科学研究应用

Ethylenediaminetetraacetic acid trisodium salt dihydrate has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in complexometric titrations to determine metal ion concentrations.

Biology: It is employed in buffer solutions to maintain the stability of biological molecules by binding metal ions that could catalyze degradation reactions.

Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding to toxic metal ions and facilitating their excretion from the body.

Industry: It is used in water treatment to remove metal ions that cause hardness, in the textile industry to prevent metal ion interference in dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.

作用机制

The primary mechanism of action of ethylenediaminetetraacetic acid trisodium salt dihydrate is chelation. The compound has multiple carboxylate and amine groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, this mechanism is used to inhibit metal-dependent enzymes and to detoxify heavy metals.

相似化合物的比较

Similar Compounds

- Ethylenediaminetetraacetic acid disodium salt dihydrate

- Ethylenediaminetetraacetic acid tetrasodium salt dihydrate

- Iminodisuccinic acid

- Polyaspartic acid

- Methylglycinediacetic acid

Uniqueness

Ethylenediaminetetraacetic acid trisodium salt dihydrate is unique due to its specific balance of solubility and chelating strength. Compared to the disodium and tetrasodium salts, the trisodium form offers an optimal combination of stability and reactivity, making it suitable for a broader range of applications. Additionally, its ability to form highly stable complexes with a wide variety of metal ions sets it apart from other chelating agents like iminodisuccinic acid and polyaspartic acid.

生物活性

Ethylenediaminetetraacetic acid trisodium salt dihydrate (Na₄EDTA·2H₂O) is a chelating agent widely used in various fields, including medicine, biochemistry, and environmental science. Its ability to bind metal ions makes it valuable for numerous applications, from treating heavy metal poisoning to its use as a preservative in food and cosmetics. This article delves into the biological activity of Na₄EDTA·2H₂O, exploring its mechanisms of action, therapeutic applications, and potential risks based on diverse research findings.

Ethylenediaminetetraacetic acid (EDTA) is an aminopolycarboxylic acid with the formula . The trisodium salt form is particularly notable for its high solubility in water and ability to form stable complexes with various metal ions. The molecular weight of Na₄EDTA·2H₂O is approximately 412.23 g/mol .

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N₂O₈Na₄·2H₂O |

| Molecular Weight | 412.23 g/mol |

| Solubility | Highly soluble in water |

| pH (1% solution) | 4.0 - 6.0 |

Na₄EDTA·2H₂O functions primarily as a chelating agent, binding to metal ions such as lead, mercury, and calcium. This binding can facilitate the excretion of toxic metals from the body or prevent their harmful effects by sequestering them in a non-reactive form.

Biological Activity

- Metal Ion Chelation : Na₄EDTA·2H₂O effectively binds divalent and trivalent metal ions, which can be utilized in detoxification therapies for heavy metal poisoning.

- Antimicrobial Properties : Research indicates that EDTA exhibits antimicrobial activity against various pathogens by disrupting their cell membranes and inhibiting essential metal-dependent enzymes .

- Inhibition of Metallopeptidases : EDTA can inhibit metallopeptidases by chelating the essential metal ions required for their catalytic activity, which has implications in cancer treatment and other diseases .

Case Studies

- Heavy Metal Poisoning : A study demonstrated the efficacy of Na₄EDTA·2H₂O in treating lead poisoning in children, highlighting significant reductions in blood lead levels following treatment .

- Antimicrobial Use : In a clinical trial involving patients with catheter-associated urinary tract infections (CAUTIs), tetrasodium EDTA was shown to reduce bacterial colonization and prevent catheter blockages due to mineral deposits .

- Veterinary Medicine : EDTA is utilized in veterinary ophthalmology as an anticollagenase agent to manage corneal ulcers in animals, thereby preventing further tissue damage .

Table 2: Summary of Therapeutic Applications

| Application | Description | Findings |

|---|---|---|

| Heavy Metal Detoxification | Treatment for lead and mercury poisoning | Significant reduction in toxicity |

| Antimicrobial Agent | Prevention of CAUTIs | Reduced bacterial colonization |

| Veterinary Ophthalmology | Treatment of corneal ulcers | Prevents tissue damage |

Environmental Impact

While Na₄EDTA·2H₂O has beneficial applications, its widespread use raises environmental concerns regarding heavy metal bioavailability and potential toxicity to aquatic life. Studies have shown that EDTA can enhance the mobility of heavy metals in contaminated soils and water bodies, leading to increased bioaccumulation risks .

Risk Assessment

The Environmental Protection Agency (EPA) has assessed the potential risks associated with EDTA exposure, particularly concerning its ability to sequester essential trace metals necessary for biological functions. Chronic exposure may lead to deficiencies, especially zinc deficiency, which can have adverse health effects .

属性

IUPAC Name |

trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]acetate;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.3Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;3*+1;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABSPZRQQUFHRY-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)O)CC(=O)[O-].O.O.[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N2Na3O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908591 | |

| Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10378-22-0 | |

| Record name | Sodium 2,2'-({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl}azanediyl)diacetate--water (3/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。